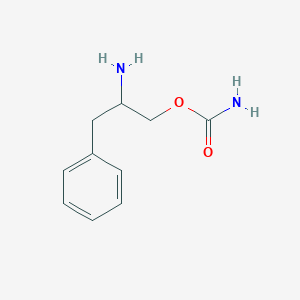

2-Amino-3-phenylpropyl carbamate

Description

Significance as a Research Scaffold

The concept of a "research scaffold" refers to a core chemical structure that can be systematically modified to generate a library of related compounds with diverse biological activities. While 2-Amino-3-phenylpropyl carbamate (B1207046) is primarily known for a single therapeutic use, its structural motifs hold significance for medicinal chemists. The phenylethylamine core is a well-established pharmacophore in neuroscience research, while the carbamate group offers a versatile handle for chemical modification. mhmedical.com

The value of 2-Amino-3-phenylpropyl carbamate as a scaffold can be understood through its components:

The Phenylpropylamine Core: This structure is a foundational element in many neurologically active compounds. Its modification can influence receptor binding and pharmacokinetic properties.

The Carbamate Group: This functional group is prized in medicinal chemistry for its stability and its ability to act as a bioisostere of amide or ester groups, often with improved metabolic stability. mhmedical.com It can also participate in hydrogen bonding with biological targets. mhmedical.com

The successful development of Solriamfetol (B1681049) encourages further exploration of how the carbamate moiety can be applied to other phenylethylamine-based scaffolds to develop new classes of therapeutic agents. researchgate.net

Table 1: Chemical and Physical Properties of 2-Amino-3-phenylpropyl carbamate

| Property | Value |

|---|---|

| CAS Number | 178429-62-4 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to beige powder |

| Chirality | Contains a chiral center |

| Functional Groups | Primary amine, Carbamate, Phenyl group |

| InChI Key | UCTRAOBQFUDCSR-SECBINFHSA-N |

This table is interactive. Click on the headers to sort.

Historical Context of Carbamate-Based Chemical Research

The journey of carbamates in science and medicine did not begin with complex synthetic molecules. The origins of carbamate research can be traced back to the 19th-century study of a natural product. In 1864, the active alkaloid physostigmine, a methyl carbamate ester, was isolated from the Calabar bean (Physostigma venenosum). nih.gov Initially, it was used to treat glaucoma. This discovery marked the first recognition of the biological activity of a carbamate-containing compound. nih.gov

The 20th century saw a significant expansion in carbamate chemistry. Key developments include:

1930s: The synthesis of aliphatic esters of carbamic acid led to the development of carbamate-based pesticides, initially as fungicides.

1953: The introduction of carbaryl (B1668338) as an insecticide marked a broader application of carbamates in agriculture.

Mid-20th Century onwards: The carbamate group became increasingly recognized for its utility in drug design. It was incorporated into a wide range of therapeutic agents, including cholinesterase inhibitors, anticonvulsants, and muscle relaxants. nih.gov The stability and versatility of the carbamate group allowed for the fine-tuning of a drug's properties. nih.gov

This rich history of research, from natural product isolation to the synthesis of a vast array of functional compounds, created the foundation of knowledge upon which modern carbamate-containing drugs like 2-Amino-3-phenylpropyl carbamate are built.

Table 2: Timeline of Key Developments in Carbamate Research

| Year | Development | Significance |

|---|---|---|

| 1864 | Isolation of physostigmine | First identification of a biologically active carbamate from a natural source. nih.gov |

| 1877 | Medicinal use of physostigmine | First therapeutic application of a carbamate, used for treating glaucoma. |

| 1930s | Synthesis of aliphatic carbamate esters | Led to the development of early carbamate pesticides. |

| 1953 | Introduction of carbaryl | Marked the widespread use of carbamates as insecticides. |

| Late 20th Century | Expansion into various drug classes | Carbamate moiety incorporated into anticonvulsants, muscle relaxants, and other therapeutics. nih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-phenylpropyl) carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Phenylpropyl Carbamate

Enantioselective Synthesis Approaches

The primary strategy for the enantioselective synthesis of (R)-2-amino-3-phenylpropyl carbamate (B1207046) relies on the use of a chiral pool starting material, specifically D-phenylalaninol. This approach leverages the readily available and enantiomerically pure amino alcohol derived from the natural amino acid D-phenylalanine.

A direct, single-step kilogram-scale synthesis has been developed, reacting D-phenylalaninol with sodium cyanate (B1221674) in the presence of an acid to yield solriamfetol (B1681049) in high yield. newdrugapprovals.org This method is efficient for large-scale production.

A multi-step approach has also been described, which involves protection of the amino group of D-phenylalaninol, followed by the introduction of the carbamate moiety and subsequent deprotection. newdrugapprovals.org

| Step | Reagents and Conditions | Product | Yield |

| 1 | D-phenylalaninol, Sodium Cyanate, Acid | (R)-2-amino-3-phenylpropyl carbamate | 89% |

Table 1: Single-Step Kilogram-Scale Synthesis of Solriamfetol newdrugapprovals.org

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | D-phenylalaninol, Benzyl (B1604629) Chloroformate | Cbz-protected D-phenylalaninol |

| 2 | Phosgene (B1210022), followed by concentrated Ammonium Hydroxide | (R)-O-carbamoyl-N-benzyloxycarbonylphenylalaninol |

| 3 | Hydrogenolysis (e.g., H2, Pd/C) | (R)-2-amino-3-phenylpropyl carbamate |

| 4 | HCl (gas) | (R)-2-amino-3-phenylpropyl carbamate hydrochloride |

Table 2: Multi-Step Synthesis of Solriamfetol Hydrochloride newdrugapprovals.org

Asymmetric Catalysis for Chiral Induction

While the predominant routes to (R)-2-amino-3-phenylpropyl carbamate utilize a chiral starting material, asymmetric catalysis offers an alternative approach to establish the stereocenter. This would typically involve the asymmetric reduction of a prochiral ketone or the asymmetric amination of a suitable precursor. For instance, a prochiral ketocarbamate could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), to selectively form the (R)-amino alcohol precursor. The development of a catalytic asymmetric synthesis could provide a more flexible and potentially more cost-effective route by avoiding the reliance on a specific chiral pool starting material.

Enzymatic Synthesis Methodologies

Biocatalysis presents a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Enzymatic methods could be employed for the synthesis of (R)-2-amino-3-phenylpropyl carbamate in several ways. One possibility is the kinetic resolution of a racemic mixture of 2-amino-3-phenylpropyl carbamate, where an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the desired (R)-enantiomer. Alternatively, enzymes such as transaminases could be used for the asymmetric amination of a prochiral ketone precursor to directly generate the chiral amine with high enantiomeric excess.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of 2-amino-3-phenylpropyl carbamate synthesis, a chiral auxiliary could be attached to a prochiral precursor to direct the stereoselective introduction of the amino group. For example, an achiral enolate could be reacted with an electrophilic nitrogen source in the presence of a chiral auxiliary, such as a chiral oxazolidinone, to induce the formation of the desired stereocenter. researchgate.netwikipedia.org After the stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Direct Amination Reactions

Direct amination reactions provide a more atom-economical approach to the synthesis of amines by avoiding the need for pre-functionalized substrates. For the synthesis of 2-amino-3-phenylpropyl carbamate, a hypothetical direct amination route could involve the direct introduction of an amino group into a C-H bond of a suitable phenylpropyl precursor. For instance, a transition-metal-catalyzed C-H amination of 3-phenylpropanol or a derivative could potentially install the amino group at the C2 position. However, controlling the regioselectivity and stereoselectivity of such reactions remains a significant challenge.

Protecting Group Strategies in Synthesis (e.g., Boc Protection)

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of 2-amino-3-phenylpropyl carbamate, the amino group of the D-phenylalaninol starting material is often protected to allow for the selective carbamoylation of the hydroxyl group.

A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Another frequently used protecting group is the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis. newdrugapprovals.org

Regioselective Functionalization Techniques

Regioselectivity is a critical consideration in the synthesis of 2-amino-3-phenylpropyl carbamate, particularly in the carbamoylation step. The starting material, D-phenylalaninol, possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. To selectively form the carbamate at the hydroxyl group, the more nucleophilic amino group must be protected.

The multi-step synthesis route exemplifies this strategy, where the protection of the amine as a Cbz derivative directs the subsequent carbamoylation to the hydroxyl group. newdrugapprovals.org Without such protection, the reaction of D-phenylalaninol with a carbamoylating agent would likely result in the formation of a urea (B33335) at the amino group or a mixture of products. Therefore, regioselective functionalization through the use of protecting groups is a key element in the successful synthesis of 2-amino-3-phenylpropyl carbamate.

Derivatization Strategies for Structural Elucidation and Modulation

The functional groups of 2-amino-3-phenylpropyl carbamate, namely the primary amine, the carbamate moiety, and the phenylpropyl chain, offer multiple avenues for derivatization. Such modifications are crucial for structure-activity relationship (SAR) studies, enabling a deeper understanding of the molecule's interaction with biological targets and allowing for the fine-tuning of its properties.

Amine Functionalization

The primary amine group is a key site for chemical modification. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby altering the compound's polarity, basicity, and potential for hydrogen bonding.

N-Alkylation: The direct N-alkylation of primary amines can be challenging due to the potential for multiple alkylations. However, selective mono-N-alkylation of amino alcohols can be achieved through chelation with agents like 9-borabicyclononane (9-BBN), which protects and activates the amine group. Another approach involves the use of transition metal catalysts, such as ruthenium complexes, to facilitate the direct N-alkylation of unprotected amino acids with alcohols, offering a high-yield and atom-economical transformation. While not specifically documented for 2-amino-3-phenylpropyl carbamate, these methods provide a viable synthetic route for creating N-alkyl derivatives.

N-Acylation: N-acylation of the primary amine is a more straightforward transformation. Reagents such as acid chlorides, anhydrides, and esters can be used to introduce a wide range of acyl groups. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. A notable example of in vivo N-acylation is the formation of the N-acetyl metabolite of solriamfetol, N-acetylsolriamfetol, which accounts for approximately 1% or less of the eliminated drug. wikipedia.org This demonstrates the biological feasibility of amine functionalization. Greener approaches for N-acylation using benzotriazole chemistry in water have also been developed, offering mild and efficient conditions.

| Modification | Reagent/Method | Potential Outcome |

| N-Alkylation | 9-BBN chelation | Selective mono-N-alkylation |

| N-Alkylation | Ruthenium-catalyzed reaction with alcohols | Atom-economical N-alkylation |

| N-Acylation | Acid chlorides, anhydrides, esters | Introduction of various acyl groups |

| N-Acylation | Benzotriazole chemistry in water | Environmentally friendly acylation |

Carbamate Moiety Modifications

The carbamate group, being an ester of carbamic acid, can undergo various transformations. Hydrolysis of the carbamate would yield the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol, which can then serve as a precursor for the synthesis of new carbamate derivatives.

The synthesis of carbamates can be achieved through several methods, including the reaction of alcohols with isocyanates or the reaction of amines with chloroformates. More contemporary methods involve the use of carbonate reagents, such as p-nitrophenyl chloroformate, to create activated carbonates that readily react with amines. These methodologies allow for the introduction of diverse substituents on the oxygen and nitrogen atoms of the carbamate, enabling a thorough investigation of the structural requirements for biological activity. The carbamate moiety is known for its chemical stability and its ability to modulate intermolecular interactions, making its modification a key strategy in drug design.

Phenylpropyl Chain Modifications

Modifications to the phenylpropyl chain can involve substitutions on the phenyl ring or alterations to the propyl linker. The synthesis of analogs with substituted phenyl rings can be achieved by starting with correspondingly substituted phenylalanine or phenylalaninol precursors. For instance, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported in the literature, exploring the impact of various substituents on biological activity.

Furthermore, the synthesis of β-substituted phenylalanines via stereoselective reactions of chelated enolates provides a route to a wide range of modified β-phenylalanine derivatives, which can be further transformed. These strategies allow for the exploration of the steric and electronic effects of different substituents on the phenyl ring, providing valuable insights for the optimization of the molecule's properties.

Synthesis of Isomers and Related Analogs

The stereochemistry of 2-amino-3-phenylpropyl carbamate is a critical determinant of its biological activity. The desired enantiomer is the (R)-isomer. The (S)-isomer, (S)-2-amino-3-phenylpropyl carbamate, is considered an impurity. The synthesis and characterization of process-related impurities, including the (S)-enantiomer, are crucial for quality control in the manufacturing process.

The synthesis of the racemic mixture, (RS)-2-amino-3-phenylpropyl carbamate, can be achieved, and various analytical techniques are employed to separate and characterize the enantiomers. The preparation of the active isomer often involves stereoselective synthetic routes or the resolution of a racemic mixture.

A variety of analogs of 2-amino-3-phenylpropyl carbamate have been synthesized to explore the structure-activity relationship. These include compounds with modifications at the amine, carbamate, and phenylpropyl moieties, as discussed in the derivatization section. The synthesis of these analogs often requires multi-step synthetic sequences starting from readily available precursors like D-phenylalanine.

Solvate Forms and Crystallization Techniques

2-Amino-3-phenylpropyl carbamate, particularly in its hydrochloride salt form, can exist in different solid-state forms, including polymorphs and solvates. A crystalline hemihydrate form of (R)-2-amino-3-phenylpropyl carbamate hydrochloride has been identified. This solvate can be prepared by slurrying the hydrochloride salt in a mixture of acetonitrile and water (e.g., 95:5 v/v) at room temperature. It can also be formed from a slurry in p-dioxane and water at sub-ambient temperatures.

The identification and characterization of different solid forms are essential as they can influence the physicochemical properties of the compound, such as solubility, stability, and bioavailability. X-ray powder diffraction (XRPD) is a key analytical technique used to distinguish between different crystalline forms. The identified hemihydrate form can be converted to the anhydrous form through drying under vacuum at elevated temperatures.

| Solvent System | Temperature | Resulting Form |

| Acetonitrile/Water (95:5 v/v) | Room Temperature | Hemihydrate |

| p-Dioxane/Water | Sub-ambient | Hemihydrate |

Novel Process Development for Scalable Synthesis

The development of efficient and scalable synthetic processes is crucial for the commercial production of 2-amino-3-phenylpropyl carbamate. A common synthetic route starts from D-phenylalanine, a readily available chiral building block.

One scalable synthesis approach involves the following key steps:

Reduction of D-phenylalanine: D-phenylalanine is reduced to D-phenylalaninol.

Amine Protection: The amino group of D-phenylalaninol is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Carbamate Formation: The hydroxyl group is then converted to a carbamate. This can be achieved using various reagents, such as 1,1'-carbonyldiimidazole followed by reaction with ammonia.

Deprotection: The protecting group on the amine is removed to yield the final product.

An alternative and potentially more scalable route starts from D-phenylalanine methyl ester. chemicalbook.com This process involves the reduction of the ester to the corresponding amino alcohol, followed by carbamate formation using reagents like sodium cyanate under acidic conditions.

A significant challenge in the synthesis of the hydrochloride salt is the potential formation of genotoxic impurities, such as 2-chloropropane, during crystallization. To minimize the formation of such impurities, a method involving the crystallization of the free base in the presence of aqueous HCl has been developed. This process has been shown to produce (R)-2-amino-3-phenylpropyl carbamate hydrochloride with significantly reduced levels of 2-chloropropane.

| Starting Material | Key Reagents/Steps | Advantages |

| D-Phenylalanine | Reduction, Amine Protection, Carbamoylation, Deprotection | Utilizes a readily available chiral precursor. |

| D-Phenylalanine Methyl Ester | Reduction, Carbamate formation with sodium cyanate | Potentially more suitable for large-scale production. |

| (R)-2-amino-3-phenylpropyl carbamate (free base) | Crystallization with aqueous HCl | Minimizes the formation of 2-chloropropane impurity. |

Stereochemical Principles and Isomer Specific Investigations

Chiral Center Configuration and Stereoisomerism

2-Amino-3-phenylpropyl carbamate (B1207046) possesses a single chiral center at the second carbon atom (C2) of the propyl chain. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, the C2 carbon is bonded to:

A hydrogen atom (H)

An amino group (-NH2)

A benzyl (B1604629) group (-CH2-C6H5)

A carbamoyloxymethyl group (-CH2-O-C(=O)NH2)

This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These stereoisomers are designated as (R)-2-amino-3-phenylpropyl carbamate and (S)-2-amino-3-phenylpropyl carbamate based on the Cahn-Ingold-Prelog priority rules. wikidata.org The specific three-dimensional orientation of the groups around the chiral center defines the absolute configuration of each enantiomer. wikidata.orgfda.gov The (R)-enantiomer is also known by the non-proprietary name solriamfetol (B1681049). wikidata.org

Enantiomeric Purity and Stereocontrol in Synthetic Pathways

Achieving high enantiomeric purity is a critical goal in the synthesis of 2-amino-3-phenylpropyl carbamate, particularly for the (R)-enantiomer. google.com Synthetic strategies often employ stereocontrol, where the reaction pathway is designed to selectively produce one enantiomer over the other. A common approach involves starting with an enantiomerically pure precursor. google.com

For instance, the synthesis of (R)-2-amino-3-phenylpropyl carbamate can be achieved by starting with (R)-2-amino-3-phenylpropan-1-ol, also known as (D)-phenylalaninol. google.com To ensure the stereochemical integrity of the chiral center is maintained throughout the synthesis, protecting groups are often utilized. A nitrogen-protecting group, such as a benzyloxycarbonyl group, can be introduced to the amino function. This protected intermediate is then subjected to carbamoylation. The final step involves the removal of the protecting group to yield the desired enantiomerically pure product. google.com This multi-step process is designed to produce the final compound in high yield and purity, minimizing the presence of the unwanted (S)-enantiomer and other impurities. google.comgoogle.com

Diastereomeric Separation and Characterization

When a mixture of enantiomers (a racemic mixture) is produced, separation is required to isolate the desired isomer. A classical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic base, such as 2-amino-3-phenylpropyl carbamate, with an enantiomerically pure chiral acid. The resulting products are diastereomers, which have different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. nih.gov

While specific resolving agents for 2-amino-3-phenylpropyl carbamate are detailed in proprietary literature, the principle relies on the differential interactions within the crystal lattice of the diastereomeric salts. nih.gov These interactions, often involving hydrogen bonding and CH/π interactions, create a more stable, less soluble salt for one diastereomer, allowing it to crystallize preferentially. nih.gov

Furthermore, diastereomers can be formed when 2-amino-3-phenylpropyl carbamate is covalently bonded to another chiral molecule. An example is (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate, where two (R)-configured amino acid derivatives are linked. fda.govpharmaffiliates.com Such molecules have distinct physical and spectroscopic properties compared to their other diastereomeric counterparts, such as the (S,S) or (R,S) isomers. bldpharm.com

Influence of Stereochemistry on Molecular Recognition Processes

The specific three-dimensional arrangement of atoms in each enantiomer of 2-amino-3-phenylpropyl carbamate is crucial for its interaction with other chiral molecules, a process known as molecular recognition. Biological systems, such as enzymes and receptors, are inherently chiral and will interact differently with each enantiomer.

This principle is also fundamental in analytical chemistry, particularly in chiral chromatography. Chiral selectors, which are themselves enantiomerically pure, are used as stationary phases to separate enantiomers. For example, polysaccharide derivatives like cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate) are used as chiral stationary phases. abo.fi The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers being separated and the chiral stationary phase. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to different retention times, allowing for their separation and quantification. abo.fi

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its properties and function. Several powerful techniques are available for this purpose.

Single-Crystal X-ray Diffraction: This is considered the most definitive method for determining the absolute stereochemistry of a crystalline compound. The technique provides a precise three-dimensional map of the atomic positions in the crystal lattice. The absolute configuration of the hydrochloride salt of (R)-2-amino-3-phenylpropyl carbamate has been determined using this method. google.com The analysis confirmed its structure and provided detailed crystallographic data. google.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| a | 15.9491(8) Å |

| b | 5.8431(6) Å |

| c | 12.7663(12) Å |

| β | 94.404(5)° |

| Volume (V) | 1186.21(18) ų |

| Z (Molecules per unit cell) | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In cases where suitable crystals for X-ray analysis cannot be obtained, advanced NMR techniques can be used to elucidate the absolute configuration. researchgate.net One- and two-dimensional nuclear Overhauser effect (nOe) experiments can reveal the spatial proximity of different atoms within the molecule. By observing which protons are close to each other, the relative stereochemistry can be determined. When compared to a part of the molecule with a known configuration, this can lead to the assignment of the absolute configuration. researchgate.net

Molecular Pharmacology and Biochemical Mechanisms of Action

Receptor Binding Profiling and Affinity Studies

Neurotransmitter Transporter Interactions (e.g., Dopamine (B1211576), Norepinephrine (B1679862) Transporters)

(R)-2-amino-3-phenylpropyl carbamate (B1207046), also known as solriamfetol (B1681049), demonstrates notable interactions with dopamine and norepinephrine transporters. wikidata.org It is a phenylalanine analog that has shown utility in various neurological conditions. google.com

Studies on the norepinephrine transporter (NET) have highlighted the importance of specific amino acid residues in determining the binding affinity of various ligands. For instance, mutations in transmembrane domains (TMD) 6, 7, and 8 of the human NET (hNET) have been shown to significantly reduce the binding affinity of tricyclic antidepressants without affecting cocaine affinity. drugbank.com Specifically, point mutations F316C in TMD6, V356S in TMD7, and G400L in TMD8 resulted in a notable decrease in the affinity for desipramine. drugbank.com The double mutant S399P/G400L led to a dramatic 80-fold and 1000-fold decrease in affinity for nortriptyline (B1679971) and desipramine, respectively. drugbank.com Conversely, introducing specific mutations into the human dopamine transporter (DAT) at corresponding positions (C318F and S358V) increased its affinity for tricyclic antidepressants. drugbank.com This underscores the critical role of these residues in the selective binding of ligands to monoamine transporters.

The binding of ligands to the NET can be complex and not always mutually exclusive. For example, studies using the phenyltropane radioligand [³H]CFT to label hNET have suggested that CFT and the NET inhibitor nisoxetine (B1678948) can bind to the transporter simultaneously. nih.gov The potency of various NET ligands in inhibiting [³H]CFT binding was found to be highly correlated with their ability to inhibit [³H]norepinephrine uptake. nih.gov

The structural basis for ligand interaction with the human dopamine transporter (hDAT) has been elucidated through cryo-electron microscopy. The structure of hDAT in a complex with the cocaine analog β-CFT revealed a central binding site. nih.gov Key residues involved in binding monoamine transporter inhibitors have been identified through homology modeling of the NET, with aspartic acid D75 playing a crucial role in recognizing the basic amino group present in these inhibitors. mdpi.com Aromatic residues and a basic amino group separated by a specific distance are common structural motifs for high-affinity binding to monoamine transporters. mdpi.com

A series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters have been synthesized and evaluated for their binding affinities to DAT, the serotonin (B10506) transporter (5-HTT), and NET. nih.gov Several of these compounds exhibited high affinity for both DAT and 5-HTT, with significantly lower affinity for NET. nih.gov This highlights the potential for developing compounds with specific transporter selectivity profiles.

| Compound | DAT IC50 (nM) | 5-HTT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | 2.5 | 3.5 | 2040 |

G Protein-Coupled Receptor (GPCR) Modulations (e.g., TAAR1, GPR88)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for transducing extracellular signals into intracellular responses. nih.gov In fungi, GPCRs are involved in sensing a wide variety of environmental cues, including pheromones and nutrients. nih.gov While the direct interaction of 2-amino-3-phenylpropyl carbamate with TAAR1 and GPR88 is not extensively detailed in the provided search results, the general mechanisms of GPCR modulation provide a framework for understanding its potential actions. GPCRs transmit signals by activating intracellular G proteins, which in turn modulate downstream effectors like adenylyl cyclase, leading to changes in intracellular second messengers such as cyclic AMP (cAMP). nih.gov

Investigation of Other Receptor Class Interactions

Beyond its primary targets, the potential for 2-amino-3-phenylpropyl carbamate to interact with other receptor classes exists. For instance, some carbamate insecticides have been shown to target human melatonin (B1676174) receptors, indicating that the carbamate structure can interact with receptors other than cholinesterases and monoamine transporters. wikipedia.org Further research is needed to comprehensively profile the binding of 2-amino-3-phenylpropyl carbamate across a wider range of receptor classes to fully understand its pharmacological profile.

Enzyme Inhibition Mechanisms (from related carbamate structures)

Carbamates are a class of organic compounds that can act as enzyme inhibitors. acs.org A prominent example is their inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Most carbamates are considered pseudoirreversible inhibitors of these enzymes. nih.govacs.org This inhibition involves the formation of a covalent bond between the carbamate and the catalytic serine residue of the enzyme, leading to a carbamylated enzyme that is slow to regenerate. nih.gov

However, the mechanism of inhibition can vary depending on the specific carbamate structure. For instance, phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of AChE but produce reversible inhibition of BChE. nih.govacs.org This difference is attributed to a π-π interaction between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the active site of BChE, preventing the formation of a covalent bond. nih.govacs.org

The carbamate group's chemical stability and its ability to act as a peptide bond surrogate make it a valuable functional group in drug design. acs.org This stability is due to resonance between the amide and carboxyl groups. acs.org Carbamate derivatives are utilized in various therapeutic agents, including those targeting neurodegenerative diseases and epilepsy. nih.gov

| Carbamate Type | Enzyme | Inhibition Mechanism | Key Interaction |

|---|---|---|---|

| Most Carbamates | AChE & BChE | Pseudoirreversible | Covalent bond with catalytic serine |

| Phenothiazine Carbamates | AChE | Pseudoirreversible | Covalent bond with catalytic serine |

| Phenothiazine Carbamates | BChE | Reversible | π-π interaction with F329 and Y332 |

Modulation of Neurotransmitter Systems and Pathways

The primary mechanism by which 2-amino-3-phenylpropyl carbamate modulates neurotransmitter systems is through its interaction with the dopamine and norepinephrine transporters. wikidata.orggoogle.com By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, it effectively increases their concentration in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

The modulation of these pathways is central to its therapeutic effects. The relationship between the structure of monoamine transporter inhibitors and their activity has been extensively studied, with the presence of aromatic residues and a basic amino group being key features for potent inhibition. mdpi.com The selective modulation of DAT and NET, with less activity at other transporters, is a desirable characteristic for certain therapeutic applications. nih.gov

Cellular Pathway Perturbations (e.g., cAMP Assays)

The modulation of G protein-coupled receptors by ligands often leads to perturbations in cellular signaling pathways, with the cyclic AMP (cAMP) pathway being a common downstream effector. nih.gov In fungal systems, for example, GPCRs that sense glucose can activate G proteins, which in turn stimulate adenylyl cyclase to produce cAMP. nih.gov This leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events. nih.gov While specific cAMP assay data for 2-amino-3-phenylpropyl carbamate is not detailed in the provided search results, its interaction with GPCRs would likely lead to changes in intracellular cAMP levels, a key second messenger involved in a multitude of cellular processes.

Molecular Target Identification and Validation Strategies

The molecular targets of 2-Amino-3-phenylpropyl carbamate, also known as solriamfetol, have been identified and validated through a series of preclinical studies. oup.com These investigations have been crucial in elucidating the compound's mechanism of action as a wakefulness-promoting agent. nih.gov The primary strategies employed include in vitro binding and functional assays to identify potential molecular targets, followed by in vivo studies in animal models to validate these findings and observe the pharmacological effects. oup.comnih.gov

The principal mechanism of action of solriamfetol is the inhibition of dopamine and norepinephrine reuptake. patsnap.com This is achieved through its interaction with the respective transporters. nih.gov

In Vitro Studies: Binding Affinity and Functional Assays

Initial identification of the molecular targets for solriamfetol involved in vitro studies to determine its binding affinity for various neurotransmitter transporters and receptors. nih.govwikipedia.org These studies revealed that solriamfetol selectively binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govwikipedia.org

Key findings from these preclinical binding affinity and reuptake inhibition assays include:

Dopamine Transporter (DAT): Solriamfetol binds to the human dopamine transporter (hDAT) and inhibits the reuptake of dopamine. nih.gov

Norepinephrine Transporter (NET): The compound also binds to the human norepinephrine transporter (hNET) and inhibits norepinephrine reuptake. nih.gov

Serotonin Transporter (SERT): In contrast, solriamfetol has a weak affinity for the serotonin transporter and does not significantly inhibit serotonin reuptake. nih.govwikipedia.org

Further in vitro functional studies have explored the agonist activity of solriamfetol at various receptors. Notably, it has been identified as an agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1). oup.comwikipedia.org The EC50 values for hTAAR1 activation were found to be within the clinically observed therapeutic plasma concentration range of solriamfetol. oup.com This agonist activity at TAAR1 is considered another potential pharmacological target contributing to its wake-promoting effects. oup.com

To confirm the specificity of its action, solriamfetol was tested against a panel of other receptors. It was found to have no significant binding affinity for dopamine, serotonin, adrenergic, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic acetylcholine (B1216132) receptors. nih.govwikipedia.orgdrugbank.com

Table 1: In Vitro Binding Affinities and Functional Potencies of Solriamfetol

| Molecular Target | Parameter | Value (μM) |

|---|---|---|

| Dopamine Transporter (DAT) | Ki | 14.2 wikipedia.org |

| IC50 | 2.9 wikipedia.org | |

| Norepinephrine Transporter (NET) | Ki | 3.7 wikipedia.org |

| IC50 | 4.4 wikipedia.org | |

| Serotonin Transporter (SERT) | Ki | 81.5 wikipedia.org |

| IC50 | > 100 wikipedia.org | |

| Human Trace Amine-Associated Receptor 1 (hTAAR1) | EC50 | 10 - 16 oup.comwikipedia.org |

Ki: Binding affinity; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Studies: Validation in Animal Models

The wake-promoting effects of solriamfetol, suggested by its in vitro profile, have been validated in in vivo animal models. oup.com Studies in mice have been instrumental in confirming the compound's activity and further elucidating its mechanism of action. oup.comnih.gov

In these preclinical models, solriamfetol has been shown to increase wakefulness and reduce excessive sleepiness. nih.govfda.gov For instance, in a murine model of sleep fragmentation mimicking aspects of obstructive sleep apnea (B1277953), solriamfetol was effective in mitigating excessive daytime sleepiness. nih.gov

Furthermore, in vivo studies have helped to differentiate the effects of solriamfetol from those of traditional stimulants. Unlike amphetamines, solriamfetol did not induce significant locomotor activity in naive mice, suggesting a different behavioral profile. oup.com In studies with dopamine transporter knockout mice, solriamfetol was observed to inhibit the increase in locomotor activity. oup.com

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modifications and Activity Profiling

The exploration of the SAR of 2-amino-3-phenylpropyl carbamate (B1207046), also known as solriamfetol (B1681049), begins with systematic modifications of its core structure and the subsequent evaluation of the biological activity of the resulting analogs. The primary biological targets of solriamfetol are the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org The potency of its interaction with these transporters is typically quantified by measuring its binding affinity (Ki) and its ability to inhibit the reuptake of dopamine and norepinephrine (IC50).

The fundamental structure of 2-amino-3-phenylpropyl carbamate features a phenyl ring, a propyl chain with a primary amine, and a terminal carbamate group. The stereochemistry of the molecule is crucial, with the (R)-enantiomer being the pharmacologically active form. wikipedia.org

Initial activity profiling of the parent compound reveals the following key data:

| Transporter | Binding Affinity (Ki) (µM) | Inhibition Concentration (IC50) (µM) |

| Dopamine Transporter (DAT) | 14.2 | 2.9 |

| Norepinephrine Transporter (NET) | 3.7 | 4.4 |

| Serotonin (B10506) Transporter (SERT) | 81.5 | >100 |

This table presents the binding affinity and inhibitory concentration of (R)-2-amino-3-phenylpropyl carbamate for the dopamine, norepinephrine, and serotonin transporters. nih.govwikipedia.org

While comprehensive public data on a wide range of systematically modified analogs of 2-amino-3-phenylpropyl carbamate is limited, the principles of medicinal chemistry allow for hypothetical modifications to probe the SAR. These would include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the phenyl ring would provide insights into the electronic and steric requirements for optimal interaction with the transporter binding sites.

Alterations to the Propyl Linker: Varying the length of the alkyl chain or introducing conformational constraints could elucidate the ideal distance and orientation between the phenyl ring and the amino group.

Substitution on the Amino Group: N-alkylation or N-acylation of the primary amine would help to understand the importance of the hydrogen bond donor capacity of this group for biological activity.

Replacement of the Carbamate Moiety: Bioisosteric replacement of the carbamate group with other functionalities such as amides, ureas, or sulfonamides would reveal the significance of this group in anchoring the molecule to its target.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-amino-3-phenylpropyl carbamate, the key pharmacophoric features for its interaction with the dopamine and norepinephrine transporters can be deduced from its structure and known SAR principles of other reuptake inhibitors. nih.gov

The essential pharmacophoric elements are:

Aromatic Ring: The phenyl group is crucial for establishing hydrophobic and potentially pi-pi stacking interactions within the binding pocket of the transporters.

Basic Nitrogen Center: The primary amine group, which is protonated at physiological pH, forms a critical ionic interaction or hydrogen bond with an acidic residue in the transporter protein.

Hydrogen Bond Acceptor/Donor: The carbamate moiety, with its carbonyl oxygen and amide nitrogen, can act as both a hydrogen bond acceptor and donor, contributing to the binding affinity and specificity.

Stereochemistry: The (R)-configuration at the chiral center is a strict requirement, indicating a specific three-dimensional fit within the chiral environment of the transporter binding site.

The spatial relationship between these features is critical. The distance and relative orientation of the phenyl ring and the basic nitrogen are key determinants of binding affinity and selectivity towards DAT and NET over SERT.

Investigation of Substituent Effects on Receptor Binding and Functional Efficacy

Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring are expected to have a profound impact on activity.

| Position | Substituent Type | Expected Effect on Activity | Rationale |

| Para | Electron-withdrawing (e.g., Cl, F) | Potentially increase or decrease | Can alter the electronics of the ring and influence hydrophobic interactions. The effect is often transporter-specific. |

| Para | Electron-donating (e.g., OCH3) | Potentially increase or decrease | Can enhance hydrogen bonding capabilities but may also introduce steric hindrance. |

| Meta | Small, lipophilic groups | Potentially tolerated | The meta position is often less sensitive to substitution than the para position in related compounds. |

| Ortho | Any substituent | Likely decrease | Steric hindrance from ortho substituents often disrupts the optimal binding conformation. |

This table outlines the hypothetical effects of different substituents on the phenyl ring on the biological activity of 2-amino-3-phenylpropyl carbamate based on general SAR principles for this class of compounds.

N-Substitution:

Modification of the primary amine is generally detrimental to the activity of many phenethylamine-based monoamine reuptake inhibitors. The primary amine is believed to be crucial for forming a salt bridge with a conserved aspartate residue in the binding sites of both DAT and NET. N-methylation or N-acetylation would likely reduce or abolish this critical interaction, leading to a significant loss of potency.

Comparative SAR Studies with Analogous Compounds and Scaffold Diversification

Comparing the SAR of 2-amino-3-phenylpropyl carbamate with that of structurally related compounds provides valuable context and insights. Phenylalaninol, the precursor to solriamfetol, and other derivatives lacking the carbamate group can be considered as key comparators.

The presence of the carbamate moiety in solriamfetol is a distinguishing feature compared to many other simple phenethylamine-based reuptake inhibitors. This group likely contributes to the binding affinity through additional hydrogen bonding interactions and may also influence the molecule's physicochemical properties, such as its polarity and membrane permeability.

Scaffold Diversification:

Scaffold diversification, or scaffold hopping, is a medicinal chemistry strategy aimed at discovering new, structurally distinct molecules that retain the desired biological activity. For 2-amino-3-phenylpropyl carbamate, this could involve:

Replacement of the Phenyl Ring: Replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) to explore different hydrophobic and electronic interactions.

Constraining the Propyl Chain: Incorporating the propylamino side chain into a ring system, such as a piperidine (B6355638) or pyrrolidine, to create more rigid analogs. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding.

Bioisosteric Replacement of the Carbamate: Exploring various bioisosteres for the carbamate group, such as reversed amides, ureas, or five-membered heterocyclic rings (e.g., oxadiazoles, triazoles), could lead to analogs with improved metabolic stability or altered binding modes.

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide a deeper understanding of the molecular determinants of activity for 2-amino-3-phenylpropyl carbamate and its analogs.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-amino-3-phenylpropyl carbamate, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding character are favorable or unfavorable for activity. Such models could guide the rational design of new analogs with enhanced potency and selectivity.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of 2-amino-3-phenylpropyl carbamate within the binding sites of the dopamine and norepinephrine transporters. By visualizing the docked pose, researchers can identify key amino acid residues involved in the interaction and understand the structural basis for its activity and selectivity. These simulations can rationalize the observed SAR data, such as the importance of the (R)-stereochemistry and the detrimental effect of N-substitution. Furthermore, docking can be used to virtually screen libraries of new potential analogs, prioritizing those with the most promising predicted binding modes for synthesis and biological testing.

Preclinical Biological Evaluation and Pharmacological Characterization in Model Systems

In Vitro Assays for Biological Activity

In vitro studies are crucial for the initial screening and characterization of the biological effects of 2-Amino-3-phenylpropyl carbamate (B1207046) at a cellular and molecular level.

Cell-Based Functional Assays

Cell-based functional assays are employed to observe the effects of 2-Amino-3-phenylpropyl carbamate on cellular processes and pathways. For instance, in the context of glioblastoma stem cells (GSCs), high-throughput screening using cell-based assays can identify small molecules that influence cellular differentiation. nih.gov Such assays often involve engineering cells with reporter genes, like green fluorescent protein (GFP), linked to promoters of interest. The cells are then treated with the compound, and changes in reporter expression are measured, typically via flow cytometry, to assess the compound's functional effect on the targeted cellular pathway. nih.gov

In studies on nonalcoholic fatty liver disease (NAFLD), human liver cancer (HepG2) cells are used to create a model of lipid accumulation by treating them with palmitic acid (PA). nih.gov The effect of compounds like 2-Amino-3-phenylpropyl carbamate can then be evaluated by measuring changes in lipid accumulation within these cells. nih.gov Similarly, to assess potential immunomodulatory activities, macrophage cell lines such as RAW264.7 can be utilized. colab.ws These cells can be stimulated to produce inflammatory markers like nitric oxide (NO), and the ability of a test compound to modulate this production provides insight into its anti-inflammatory potential. colab.ws

Another application of cell-based assays is in evaluating the protective effects of a compound against cellular damage. For example, the HL-7702 normal human liver cell line can be subjected to oxidative stress by hydrogen peroxide, and the capacity of a compound to enhance cell viability under these conditions can be quantified. colab.ws

| Assay Type | Cell Line | Model System | Measured Outcome | Reference |

| Cellular Differentiation | Glioblastoma Stem Cells (GSCs) | GFP-reporter system | Changes in GFP expression | nih.gov |

| Lipid Accumulation | HepG2 | Palmitic acid-induced lipid accumulation | Alteration in cellular lipid content | nih.gov |

| Immunomodulation | RAW264.7 | Macrophage activation | Modulation of nitric oxide (NO) production | colab.ws |

| Cytoprotection | HL-7702 | Hydrogen peroxide-induced oxidative stress | Enhancement of cell viability | colab.ws |

Enzyme Activity Assays

Enzyme activity assays are fundamental in determining if 2-Amino-3-phenylpropyl carbamate directly interacts with and modulates the function of specific enzymes. These assays are often used to validate targets identified through computational methods like network pharmacology. researchgate.netresearchgate.net For example, in the study of potential therapeutic agents for type 2 diabetes, enzyme assays are conducted to measure the inhibitory effects of compounds on key enzymes involved in glucose metabolism, such as α-glucosidase. mdpi.com Similarly, in the context of pest control research, the activity of enzymes crucial for insect survival, like glucose-6-phosphate 1-dehydrogenase and thymidylate synthase, can be measured in the presence of the test compound to determine its inhibitory potential. researchgate.net

In Vivo Pharmacological Studies in Animal Models

In vivo studies in animal models are essential for understanding the systemic effects of 2-Amino-3-phenylpropyl carbamate. These studies help to bridge the gap between in vitro findings and potential human responses. researchgate.net For instance, to investigate treatments for diabetic nephropathy, a spontaneous animal model like the KK-Ay mouse is utilized. amegroups.org In such studies, the compound is administered over a period, and various physiological and pathological parameters are monitored, including 24-hour urine protein, serum creatinine, and blood urea (B33335) nitrogen, to assess renal function. amegroups.orgnih.gov Histopathological examination of the kidney tissue is also performed to observe changes at a microscopic level. amegroups.org

In the context of nonalcoholic fatty liver disease (NAFLD), high-fat diet-fed mice are a common model. nih.gov The effects of the compound on metabolic parameters, such as body weight, liver weight, and the expression of genes involved in lipid metabolism (e.g., Srebp-1, Pparγ), are evaluated. nih.gov

Biotransformation and Metabolic Pathways in Preclinical Species

Understanding the biotransformation and metabolic pathways of 2-Amino-3-phenylpropyl carbamate is critical for characterizing its disposition in the body. Studies in preclinical species, such as dogs and rats, have been instrumental in identifying its metabolites. Following oral administration of phenprobamate (B1216133) to dogs, a significant metabolite, 3-hydroxy-phenprobamate, was isolated from the urine. nih.gov This metabolite's structure was confirmed through spectral analysis and chemical synthesis. nih.gov The formation of this metabolite indicates that hydroxylation is a key metabolic pathway for phenprobamate. nih.gov Further analysis has shown that this and other neutral metabolites can be found in urine both in their free form and as glucuronide conjugates, suggesting that glucuronidation is another important phase II metabolic route. nih.gov

Metabolism studies often utilize in vitro systems, such as human liver microsomes (HLMs), to predict in vivo metabolic pathways. nih.gov These systems can reveal various biotransformation reactions, including hydroxylation, acetylation, and glucuronidation. nih.gov

Pharmacokinetic Investigations in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-Amino-3-phenylpropyl carbamate. umich.eduscience.gov These studies are fundamental for translating findings from animal models to humans. taylorfrancis.comresearchgate.net While specific PK parameters for phenprobamate in animals are not detailed in the provided search results, the general methodology involves administering the compound to animals (e.g., rodents, dogs) and collecting blood samples at various time points to measure plasma concentrations. umich.edunih.gov This data allows for the calculation of key PK parameters, which are often scaled allometrically to predict human pharmacokinetics. researchgate.net

The table below outlines typical pharmacokinetic parameters evaluated in preclinical studies.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC (Area Under the Curve) | The integral of the concentration-time curve, reflecting the total drug exposure over time. |

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Blood-Brain Barrier Permeability Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain's microenvironment. nih.govnih.gov Drug permeability across the BBB can occur through several mechanisms, including passive diffusion for small, lipid-soluble molecules, and various transport systems. nih.gov While direct experimental data on the BBB permeability of 2-Amino-3-phenylpropyl carbamate was not found in the search results, computational models that predict BBB permeability based on a drug's clinical phenotypes (side effects and indications) have been developed. nih.gov Such models can provide an initial assessment of a compound's potential to enter the CNS. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-3-phenylpropyl carbamate (B1207046). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2-Amino-3-phenylpropyl carbamate would exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons of the propyl chain (CH, CH₂) would resonate in the aliphatic region, with their specific chemical shifts and splitting patterns dictated by neighboring protons. The protons of the primary amine (-NH₂) and the carbamate (-NH₂) would appear as broad signals, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2-Amino-3-phenylpropyl carbamate, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The chemical shifts of these signals are indicative of their electronic environment. udel.eduoregonstate.edu The carbonyl carbon of the carbamate group would appear at the most downfield position (typically δ 155-160 ppm). The carbons of the phenyl ring would resonate in the δ 120-140 ppm range. The carbons of the propyl chain, being attached to nitrogen and oxygen, would have characteristic shifts in the aliphatic region. udel.eduoregonstate.edumdpi.com

Predicted NMR Data for 2-Amino-3-phenylpropyl carbamate

| Atom Type | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Phenyl | ¹H | 7.2 - 7.4 | Multiplet, characteristic of a monosubstituted benzene (B151609) ring. |

| Propyl Chain (CH, CH₂) | ¹H | 2.8 - 4.2 | Complex multiplets due to diastereotopic protons and coupling. |

| Amine (NH₂) | ¹H | Variable (e.g., 1.5 - 3.0) | Broad signal, position and intensity can vary. |

| Carbamate (NH₂) | ¹H | Variable (e.g., 4.5 - 5.5) | Broad signal, may exchange with solvent protons. |

| Carbonyl (C=O) | ¹³C | 155 - 160 | Characteristic for a carbamate carbonyl. oregonstate.edu |

| Phenyl | ¹³C | 120 - 140 | Multiple signals for the aromatic carbons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of 2-Amino-3-phenylpropyl carbamate and to deduce its structure by analyzing its fragmentation patterns under ionization.

Given the molecular formula C₁₀H₁₄N₂O₂, the exact monoisotopic mass of the neutral molecule is 194.1055 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which is a key step in its identification.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will ionize and subsequently fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for 2-Amino-3-phenylpropyl carbamate would include:

Loss of the carbamoyl (B1232498) group (-CONH₂): Resulting in a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂), a characteristic fragmentation for carbamates.

Benzylic cleavage: Cleavage of the bond between the phenyl group and the propyl chain, leading to a prominent benzyl (B1604629) or tropylium (B1234903) ion at m/z 91.

Cleavage of the propyl chain: Fragmentation at various points along the C-C backbone.

Expected Mass Spectrometry Fragments for 2-Amino-3-phenylpropyl carbamate

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₁₀H₁₄N₂O₂]⁺ | 194 |

| Loss of NH₂ | [C₁₀H₁₂NO₂]⁺ | 178 |

| Loss of CONH₂ | [C₉H₁₂N]⁺ | 134 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of 2-Amino-3-phenylpropyl carbamate would display several key absorption bands confirming its structure. nih.gov

N-H Stretching: The primary amine (-NH₂) and carbamate (-NH₂) groups will show absorptions in the 3300-3500 cm⁻¹ region. A primary amine typically shows two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate moiety.

C-O Stretching: The C-O single bond of the carbamate ester will have a strong absorption in the 1250-1350 cm⁻¹ region.

Aromatic Overtones: Weak bands in the 1600-2000 cm⁻¹ region can be indicative of the phenyl group's substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring of the phenyl group is expected to produce a strong and characteristic Raman signal (around 1000 cm⁻¹ for the ring breathing mode), which is often weak in the IR spectrum.

Characteristic Infrared Absorption Bands for 2-Amino-3-phenylpropyl carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Carbamate | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carbamate Carbonyl | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating 2-Amino-3-phenylpropyl carbamate from starting materials, byproducts, and other impurities, thereby assessing its purity.

HPLC is the primary method for determining the purity of 2-Amino-3-phenylpropyl carbamate and quantifying any impurities. nih.gov A common approach involves reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase.

The method can be optimized to separate the target compound from process-related impurities, such as the precursor (R)-2-amino-3-phenylpropan-1-ol and over-reaction products like (R)-(2-amino-3-phenylpropyl)-N-carbamoylcarbamate. google.com Detection is typically achieved using an ultraviolet (UV) detector, which is sensitive to the phenyl group's UV absorbance.

Thin-Layer Chromatography (TLC) is a simpler, faster chromatographic method often used for qualitative purposes, such as monitoring the progress of a reaction or for a quick purity check. A sample is spotted onto a plate coated with an adsorbent (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to travel up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For 2-Amino-3-phenylpropyl carbamate, spots can be visualized under UV light due to the aromatic ring or by staining with an amine-specific agent like ninhydrin.

Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC | C18 silica gel | Acetonitrile/Water with modifiers (e.g., formic acid) | Purity assessment, quantification of impurities. nih.govgoogle.com |

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample of 2-Amino-3-phenylpropyl carbamate. The experimental results are compared against the theoretical values calculated from its molecular formula, C₁₀H₁₄N₂O₂. A close match between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental composition. Additionally, for solid forms, Karl Fischer titration can be employed to precisely determine the water content. google.com

**Theoretical Elemental Composition of 2-Amino-3-phenylpropyl carbamate (C₁₀H₁₄N₂O₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 61.83% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.48% |

| Total | | | | 194.234 | 100.00% |

Karl Fischer Analysis for Water Content Determination

The determination of water content is a critical parameter in the quality control of pharmaceutical substances, as moisture can affect stability, degradation pathways, and crystalline structure. Karl Fischer (KF) titration is the benchmark method for quantifying water content due to its high accuracy, precision, and specificity for water. wikipedia.orgmetrohm.comscharlab.com The technique is based on the Bunsen reaction, where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a suitable base in an alcohol solvent. wikipedia.orgmt.com

The primary chemical reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I mt.com

For a compound such as 2-Amino-3-phenylpropyl carbamate, which contains a primary amine group, specific considerations must be taken during method development to ensure accurate results.

Methodological Considerations for 2-Amino-3-phenylpropyl carbamate

The presence of the amino group in the 2-Amino-3-phenylpropyl carbamate molecule introduces a degree of basicity. Strongly alkaline conditions (pH > 8) can interfere with the KF reaction by causing a side reaction involving the disproportionation of iodine, leading to unstable endpoints and overestimated water content. sigmaaldrich.commerckmillipore.com To counteract this, the working medium is typically buffered with a weak acid, such as salicylic (B10762653) or benzoic acid, to maintain an optimal pH range. sigmaaldrich.commerckmillipore.com

Two primary modes of Karl Fischer titration are applicable: volumetric and coulometric.

Volumetric Titration: This method is preferred for samples with a higher water content (typically >0.1% or 1000 ppm). scharlab.commt.com A standardized KF titrant containing iodine is added to the sample dissolved in a suitable solvent (e.g., methanol). The volume of titrant consumed is used to calculate the water content. mt.com Given that 2-Amino-3-phenylpropyl carbamate is a solid, it would be introduced directly into the titration vessel. metrohm.com

Coulometric Titration: This technique is ideal for determining trace amounts of water (typically from 10 ppm to 1000 ppm). scharlab.com In this setup, iodine is generated electrochemically from an iodide-containing reagent. The amount of charge required to generate the iodine needed to react with all the water in the sample is measured, which allows for a highly accurate, absolute determination of the water content without the need for titrant standardization. wikipedia.orgmetrohmsiam.com

Research Findings and Procedural Outline

While specific research studies on the Karl Fischer analysis of 2-Amino-3-phenylpropyl carbamate are not prevalent in public literature, a standard procedure can be established based on the analysis of similar amine-containing compounds. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

The general procedure involves:

Instrument Preparation: The KF titrator (either volumetric or coulometric) is prepared, and the titration vessel is conditioned to a dry, endpoint-stable state. sigmaaldrich.com

Solvent Selection and Buffering: A suitable solvent, typically anhydrous methanol (B129727) or a specialized KF solvent, is added to the vessel. For 2-Amino-3-phenylpropyl carbamate, a buffering agent like salicylic acid would be added to the solvent to neutralize the amine's basicity. sigmaaldrich.commerckmillipore.com

Sample Introduction: A precisely weighed amount of the 2-Amino-3-phenylpropyl carbamate sample is introduced into the titration vessel. sigmaaldrich.com For solid samples, this is often done using a weighing boat. merckmillipore.com

Titration: The titration is initiated and proceeds automatically until the endpoint is reached, which is detected potentiometrically by a double platinum pin sensor. wikipedia.orgmt.com A "fast end point" titration is often recommended for amines to minimize potential side reactions. sigmaaldrich.commerckmillipore.com

Calculation: The instrument's software calculates the water content based on the titrant consumed or the charge generated.

Illustrative Data Tables

The following tables provide examples of typical parameters and potential results for the Karl Fischer analysis of a solid organic amine compound like 2-Amino-3-phenylpropyl carbamate.

Table 1: Typical Parameters for Volumetric Karl Fischer Titration

| Parameter | Setting | Rationale |

| Titrant | One-component, 5 mg/mL H₂O | Suitable for expected water content in the 0.1% to 5% range. mt.com |

| Solvent | Anhydrous Methanol with Buffer | Methanol is a common KF solvent; a buffer is added to prevent pH shift from the amine. merckmillipore.com |

| Sample Size | 0.5 - 1.0 g | Selected to ensure titrant consumption is within an optimal range (e.g., 10-90% of burette volume). metrohm.com |

| Endpoint Detection | Bipotentiometric (e.g., 250 mV) | Standard endpoint detection method for KF titration. metrohm.com |

| Stop Criterion | Stable Drift (e.g., < 20 µL/min) | Ensures the titration only stops when all water has been consumed and the system is stable. metrohm.com |

Table 2: Hypothetical Research Findings for Water Content

| Sample ID | Sample Weight (g) | Titrant Consumed (mL) | Calculated Water Content (%) |

| APC-001 | 0.7521 | 1.21 | 0.80 |

| APC-002 | 0.7488 | 1.20 | 0.80 |

| APC-003 | 0.7553 | 1.22 | 0.81 |

| Mean | 0.80 | ||

| Std. Deviation | 0.0058 | ||

| RSD (%) | 0.72 |

This table is for illustrative purposes only and represents typical data from a KF analysis.

For lower water content, a coulometric approach would be employed, often in conjunction with a KF oven to release water from the sample into the titration cell via a carrier gas, which is particularly useful for substances that are sparingly soluble or may interfere with the reagents. sigmaaldrich.comsigmaaldrich.com

Computational Chemistry and Molecular Modeling Applications in Chemical Biology Research

Quantum Mechanical Calculations and Electronic Structure Analysis

While specific quantum mechanical (QM) studies focused solely on 2-Amino-3-phenylpropyl carbamate (B1207046) are not extensively detailed in publicly available literature, the principles of QM are fundamental to understanding its chemical reactivity and interaction with its biological targets. QM calculations, such as those based on density functional theory (DFT), can be employed to determine the molecule's electronic properties, including its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). patsnap.com

This analysis is crucial for predicting how 2-Amino-3-phenylpropyl carbamate will orient itself within the binding pockets of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The distribution of charge and the shape of the molecule's electron clouds dictate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for stable binding. For instance, understanding the electronic structure of the carbamate and amino groups is essential for predicting their roles as hydrogen bond donors or acceptors in protein-ligand interactions.

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a powerful method to observe the dynamic behavior of 2-Amino-3-phenylpropyl carbamate when bound to its target proteins, DAT and NET, over time. While specific MD simulation studies for this compound are not widely published, this technique is a standard in silico tool for exploring the stability of protein-ligand complexes. nih.gov

In a typical MD simulation, a model of the protein-ligand complex, often derived from a docking study, is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period, often nanoseconds to microseconds.

These simulations can reveal:

The stability of the ligand's binding pose.

The key amino acid residues that form persistent interactions with the ligand.

The conformational changes in the protein that may be induced by ligand binding.

The role of water molecules in mediating protein-ligand interactions.

For 2-Amino-3-phenylpropyl carbamate, MD simulations would be invaluable in confirming the stability of its interactions within the binding sites of DAT and NET, providing a more realistic and dynamic picture than static docking poses.

Ligand Docking and Binding Energy Predictions

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. This method is central to understanding the mechanism of action of 2-Amino-3-phenylpropyl carbamate as a dopamine and norepinephrine reuptake inhibitor. nih.govsunosihcp.com

Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score them based on a set of criteria that estimate the binding affinity. The results of such studies for 2-Amino-3-phenylpropyl carbamate are consistent with its known pharmacological activity. Preclinical studies have shown that it binds to the dopamine and norepinephrine transporters. sunosihcp.com

The binding affinities are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For 2-Amino-3-phenylpropyl carbamate, these values have been experimentally determined and are supported by computational predictions.

| Target | Binding Affinity (Ki) | Inhibitory Potency (IC50) |

| Dopamine Transporter (DAT) | 14.2 μM nih.gov | 2.9 μM nih.gov |

| Norepinephrine Transporter (NET) | 3.7 μM nih.gov | 4.4 μM nih.gov |

| Serotonin (B10506) Transporter (SERT) | 81.5 μM sunosi.com | > 100 μM sunosi.com |

These data indicate a higher affinity and potency for the norepinephrine and dopamine transporters compared to the serotonin transporter, which aligns with its classification as a dopamine-norepinephrine reuptake inhibitor (DNRI). sunosihcp.com The compound has shown no significant binding affinity for a wide range of other receptors, including those for dopamine, serotonin, GABA, adenosine, histamine, and acetylcholine (B1216132). nih.govdrugbank.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for a DAT or NET inhibitor would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers. mdpi.comresearchgate.net